Cas no 23758-04-5 (4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-)
![4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)- structure](https://ja.kuujia.com/scimg/cas/23758-04-5x500.png)
23758-04-5 structure
商品名:4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-
4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)- 化学的及び物理的性質
名前と識別子
-
- 4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-
- 4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-...
- 4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,
- (2R, 4R, 5S, 7S, 9S, 12R, 13R, 14R)-7, 12-dimethyl-3, 6, 10, 15-tetraoxapentacyclo[12.2.1.02, 4.05, 7.09, 13]heptadec-1(17)-ene-11, 16-dione
- CHEMBL554278
- 23758-04-5
- (2R,4R,5S,7S,9S,12R,13R,14R)-7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
- C09397
- CHEBI:4574
- Dihydromikanolide
- DTXSID80331768
- Q27106412
- UOQXZMNXWXQCJU-XMOWUHPBSA-N
- (2R,4R,5S,7S,9S,12R,13R,14R)-7,12-dimethyl-3,6,10,15-tetraoxapentacyclo(12.2.1.02,4.05,7.09,13)heptadec-1(17)-ene-11,16-dione
- DTXCID80282862
-
- インチ: InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3/t5-,7-,8+,9?,10-,11-,12+,15+/m1/s1
- InChIKey: UOQXZMNXWXQCJU-YBAVATDASA-N
- ほほえんだ: O=C1O[C@H]2C[C@@]3(O[C@H]3[C@@H]3O[C@@H]3C3=C[C@H](C2[C@H]1C)OC3=O)C
計算された属性
- せいみつぶんしりょう: 292.095
- どういたいしつりょう: 292.095
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.7A^2
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.47
- ふってん: 569.9°Cat760mmHg
- フラッシュポイント: 257.3°C
- 屈折率: 1.6
- じょうきあつ: 0.0±1.6 mmHg at 25°C
4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5392-1 mL * 10 mM (in DMSO) |
Dihydromikanolide |
23758-04-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 13200 | 2023-09-15 | |
TargetMol Chemicals | TN5392-5mg |
Dihydromikanolide |
23758-04-5 | 5mg |
¥ 10985 | 2024-07-20 | ||
TargetMol Chemicals | TN5392-1 ml * 10 mm |
Dihydromikanolide |
23758-04-5 | 1 ml * 10 mm |
¥ 13200 | 2024-07-20 | ||
TargetMol Chemicals | TN5392-5 mg |
Dihydromikanolide |
23758-04-5 | 98% | 5mg |
¥ 10,985 | 2023-07-11 |
4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)- 関連文献
-
1. Sesquiterpenoids. Part XVII. X-Ray crystallographic determination of the stereochemistry and conformation of dihydromikanolide, a germacranolide diepoxidePhilip J. Cox,George A. Sim J. Chem. Soc. Perkin Trans. 2 1974 1355
-
2. Contents pages
-
3. Stereochemistry of the biological divinyloxiran–dihydro-oxepin rearrangement: X-ray studies of the sesquiterpenoids miscanden in and dihydromikanolidePhilip J. Cox,George A. Sim,James S. Roberts,Werner Herz J. Chem. Soc. Chem. Commun. 1973 428
-
Braulio M. Fraga Nat. Prod. Rep. 2006 23 943
-
5. Sesquiterpenoids. Part XIX. X-Ray crystallographic determination of the stereochemistry and conformation of the germacranolide glaucolide APhilip J. Cox,George A. Sim J. Chem. Soc. Perkin Trans. 2 1975 455
-
6. Index of subjects, 1974
-
7. Molecular mechanics calculations on lactones; an interpretation of the preferential C(8) relactonization of germacranolides containing C(6) and C(8) lactonizable α-oxygen functionsMichael H. P. Guy,George A. Sim,David N. J. White J. Chem. Soc. Perkin Trans. 2 1976 1917
-
8. Subject index, 1973
-
9. Crystal and molecular structure of eupaformonin, a cytotoxic germacranolide from Eupatorium formosanum HAYAndrew T. McPhail,Kay D. Onan J. Chem. Soc. Perkin Trans. 2 1976 578
-
10. Chapter 2. Physical methods. Part (iii)X-Ray crystallographyM. B. Hursthouse,S. Neidle Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1973 70 46
23758-04-5 (4H-6,3-Methenofuro[3,2-c]bisoxireno[f,h]oxacycloundecin-4,8(6H)-dione,1a,1b,2a,6a,7,9a,10,10a-octahydro-7,10a-dimethyl-,(1aS,1bR,2aR,6R,6aR,7R,9aS,10aS)-) 関連製品
- 20554-84-1(Parthenolide)
- 38647-10-8(Tripdiolide)
- 29552-41-8(Parthenolide)
- 41059-80-7(Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-)
- 2679837-87-5(rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量